Bienvenue dans la boutique en ligne BenchChem!

4-((4-(Phenylsulfonyl)piperidin-1-yl)sulfonyl)benzenesulfonamide

Acetylcholinesterase inhibition Alzheimer's disease research Enzyme inhibitor screening

4-((4-(Phenylsulfonyl)piperidin-1-yl)sulfonyl)benzenesulfonamide (CAS 1448030-39-4, PubChem CID is a synthetic small molecule (MF: C₁₇H₂₀N₂O₆S₃, MW: 444.6 g/mol) belonging to the piperidine-benzenesulfonamide class. Its structure features a central piperidine ring substituted at the 1-position with a 4-sulfamoylbenzenesulfonyl group and at the 4-position with a phenylsulfonyl group, creating a distinctive dual-sulfonyl architecture.

Molecular Formula C17H20N2O6S3
Molecular Weight 444.54
CAS No. 1448030-39-4
Cat. No. B2945211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-(Phenylsulfonyl)piperidin-1-yl)sulfonyl)benzenesulfonamide
CAS1448030-39-4
Molecular FormulaC17H20N2O6S3
Molecular Weight444.54
Structural Identifiers
SMILESC1CN(CCC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C17H20N2O6S3/c18-27(22,23)16-6-8-17(9-7-16)28(24,25)19-12-10-15(11-13-19)26(20,21)14-4-2-1-3-5-14/h1-9,15H,10-13H2,(H2,18,22,23)
InChIKeyAVVYNRSSRFDMNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((4-(Phenylsulfonyl)piperidin-1-yl)sulfonyl)benzenesulfonamide (CAS 1448030-39-4): A Dual-Sulfonyl Piperidine Sulfonamide for Enzyme Inhibition Research


4-((4-(Phenylsulfonyl)piperidin-1-yl)sulfonyl)benzenesulfonamide (CAS 1448030-39-4, PubChem CID 71808782) is a synthetic small molecule (MF: C₁₇H₂₀N₂O₆S₃, MW: 444.6 g/mol) belonging to the piperidine-benzenesulfonamide class [1]. Its structure features a central piperidine ring substituted at the 1-position with a 4-sulfamoylbenzenesulfonyl group and at the 4-position with a phenylsulfonyl group, creating a distinctive dual-sulfonyl architecture. The compound has been investigated for enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease, positioning it as a research tool in neurodegenerative disease and anti-infective target validation studies . The compound is classified under the broader patent family of piperidine-benzenesulfonamide derivatives (EP1594840/WO2004072034) that target glycine transporter GlyT-1 for CNS indications [2].

Why Simple Piperidine Sulfonamides Cannot Replace 4-((4-(Phenylsulfonyl)piperidin-1-yl)sulfonyl)benzenesulfonamide in Focused Screening


Procurement decisions involving this compound cannot rely on in-class substitution because the dual-sulfonyl geometry generates a pharmacophore that is structurally distinct from mono-sulfonylated piperidine analogs. The 1-sulfonyl-4-benzenesulfonamide moiety provides a primary zinc-binding group characteristic of carbonic anhydrase (CA) inhibitors, while the 4-phenylsulfonyl substituent simultaneously occupies a secondary hydrophobic pocket [1]. This dual engagement capability is absent in simpler analogs such as 4-(piperidine-1-sulfonyl)benzene-1-sulfonamide (CAS 1150-21-6) or 1-(phenylsulfonyl)piperidine (CAS 5033-23-8), which lack one of the two sulfonyl pharmacophores [2]. Even within the GlyT-1 inhibitor patent space (WO2004072034), specific substitution patterns on the piperidine ring determine whether the compound acts as a transporter inhibitor versus an enzyme inhibitor, meaning substitution of a GlyT-1-optimized analog for an enzyme-targeting analog would produce diametrically opposed biological readouts [3]. The quantitative evidence below substantiates why structural precision matters for reproducible screening outcomes.

Quantitative Differentiation Evidence: 4-((4-(Phenylsulfonyl)piperidin-1-yl)sulfonyl)benzenesulfonamide vs. Structural Analogs


Acetylcholinesterase (AChE) Inhibition: Dual-Sulfonyl Architecture vs. Mono-Sulfonyl Piperidine Benchmark

4-((4-(Phenylsulfonyl)piperidin-1-yl)sulfonyl)benzenesulfonamide demonstrates measurable AChE inhibitory activity with an IC₅₀ of 2.14 ± 0.003 µM . This places it within the active range reported for piperidine-containing sulfonamides but does not represent best-in-class potency. By comparison, the structural parent compound 4-(piperidine-1-sulfonyl)benzene-1-sulfonamide (CAS 1150-21-6), which lacks the 4-phenylsulfonyl group, has not been reported with AChE inhibition data in public databases [1], suggesting that the 4-phenylsulfonyl substituent is a requisite feature for AChE engagement within this scaffold. Class-level comparisons with other N-substituted piperidine benzenesulfonamides from the same synthetic series (e.g., N-alkyl/aryl derivatives reported by Government College University, Lahore) show IC₅₀ values spanning 1.0–6.28 µM against AChE, confirming that the target compound resides in an active but non-dominant position within this chemotype [2].

Acetylcholinesterase inhibition Alzheimer's disease research Enzyme inhibitor screening

Urease Inhibition Potency: Target Compound vs. Structurally Closest CHEMBL Comparator

The target compound exhibits urease inhibitory activity with a reported IC₅₀ of 0.63 ± 0.001 µM . This sub-micromolar potency is notable within the piperidine urease inhibitor class, where literature values for simple piperidine derivatives range from 31.97 to 254 µM [1]. The BindingDB entry BDBM50253273 (CHEMBL4085244) reports a structurally related compound with a urease IC₅₀ of 0.28 µM (280 nM) against jack bean urease [2], indicating that further structural optimization of the dual-sulfonyl scaffold can yield approximately 2.25-fold potency improvement. The target compound's 0.63 µM IC₅₀ represents a >50-fold improvement over the lower boundary of the piperidine urease inhibitor class (31.97 µM), attributable to the electron-withdrawing sulfonyl substitutions that enhance active-site zinc coordination [1]. However, without publicly available head-to-head data against a defined reference standard (e.g., acetohydroxamic acid or thiourea) in the same assay, this remains a cross-study inference.

Urease inhibition Anti-infective research Helicobacter pylori drug discovery

Structural Differentiation: Dual-Sulfonyl Topology vs. GlyT-1-Optimized Piperidine Benzenesulfonamide Patent Space

The patent family EP1594840/WO2004072034 discloses piperidine-benzenesulfonamide derivatives as glycine transporter GlyT-1 inhibitors for treating schizophrenia and cognitive disorders [1]. The target compound contains the core piperidine-benzenesulfonamide scaffold but is distinguished by its 4-phenylsulfonyl substituent on the piperidine ring, a motif not exemplified in the GlyT-1 patent claims. Key patent-exemplified GlyT-1 inhibitors feature aryl/heteroaryl substituents at the piperidine nitrogen and benzenesulfonamide para-position, achieving GlyT-1 IC₅₀ values in the nanomolar range (e.g., representative GlyT-1 inhibitors in BindingDB show IC₅₀ from <0.1 nM to 1.7 µM) [2]. The target compound's 4-phenylsulfonyl group is sterically and electronically divergent from the patent-preferred substitution patterns, suggesting it occupies a different region of chemical space optimized for enzyme (AChE, urease) rather than transporter (GlyT-1) targets. No GlyT-1 binding data exists for the target compound in public repositories, confirming that it has not been profiled for this mechanism [3].

Glycine transporter inhibition Schizophrenia research Structure-activity relationships

Physicochemical Differentiation: Computed Properties vs. Drug-Like Piperidine Sulfonamide Benchmarks

The target compound's computed XLogP3-AA value is 1.1 with a molecular weight of 444.6 g/mol, 1 hydrogen bond donor, and 8 hydrogen bond acceptors [1]. Compared to the simpler analog 4-(piperidine-1-sulfonyl)benzene-1-sulfonamide (CAS 1150-21-6; MW: 304.4 g/mol, XLogP3: 0.4) and 1-(phenylsulfonyl)piperidine (CAS 5033-23-8; MW: 225.3 g/mol, XLogP3: 1.4) [2], the target compound occupies a intermediate lipophilicity range while carrying substantially higher molecular weight. Its TPSA (estimated ~140 Ų) and rotatable bond count (5) place it within orally bioavailable chemical space per Lipinski and Veber rules, yet the high hydrogen bond acceptor count (8) and three sulfonyl groups may limit membrane permeability relative to more compact piperidine sulfonamides [3]. These properties make the compound suitable for in vitro enzyme assays and biochemical target validation but suggest that in vivo studies would require formulation optimization or prodrug strategies, unlike lower-MW analogs that may exhibit more favorable passive permeability.

Drug-likeness Lead optimization Physicochemical profiling

Recommended Procurement Scenarios for 4-((4-(Phenylsulfonyl)piperidin-1-yl)sulfonyl)benzenesulfonamide Based on Differential Evidence


Dual AChE/Urease Inhibitor Screening in Neurodegenerative-Anti-Infective Overlap Programs

This application follows directly from the compound's demonstrated dual inhibitory activity against AChE (IC₅₀ = 2.14 µM) and urease (IC₅₀ = 0.63 µM) . Research groups investigating the emerging link between H. pylori infection (urease-dependent) and Alzheimer's disease progression (cholinergic deficit) can deploy this compound as a single-agent probe to simultaneously interrogate both enzymatic pathways. Unlike mono-targeted comparators such as donepezil (pure AChE inhibitor) or acetohydroxamic acid (pure urease inhibitor), this dual-sulfonyl piperidine offers a unique polypharmacology profile within a single chemical entity.

Structure-Activity Relationship (SAR) Exploration of the Dual-Sulfonyl Piperidine Chemotype

The compound's distinctive dual-sulfonyl architecture—4-phenylsulfonyl at piperidine C4 and 4-sulfamoylbenzenesulfonyl at piperidine N1—provides a starting scaffold for systematic SAR studies [1]. Medicinal chemistry teams seeking to optimize urease potency toward the 0.28 µM benchmark set by CHEMBL4085244 [2] can use this compound as the reference point for iterative modifications at either sulfonyl position. The 2.25-fold potency gap to the best-in-class urease inhibitor comparator provides a clear optimization vector, while the absence of GlyT-1 activity ensures selectivity profiling can focus on enzyme targets.

Negative Control for GlyT-1 Transporter Screening Cascades

Based on the structural divergence from the WO2004072034 GlyT-1 pharmacophore [3], this compound can serve as a structurally matched negative control in GlyT-1 inhibitor screening cascades. Its piperidine-benzenesulfonamide core mimics the GlyT-1 patent scaffold without bearing the substituents required for transporter binding (as evidenced by the absence of any GlyT-1 bioassay data in public repositories [4]). This enables researchers to distinguish target-specific GlyT-1 inhibition from off-target effects attributable to the sulfonamide moiety alone.

In Vitro Enzyme Target Validation with Favorable Physicochemical Handling Properties

The compound's computed physicochemical profile (MW = 444.6 g/mol; XLogP3 = 1.1; 5 rotatable bonds) supports its use in standard in vitro biochemical assays without the solubility challenges that plague more lipophilic piperidine sulfonamides [5]. For academic or industrial screening laboratories conducting medium-throughput enzyme inhibition panels (AChE, urease, CA isoforms), the compound's intermediate lipophilicity and single H-bond donor facilitate dissolution in standard DMSO/aqueous buffer systems, reducing the risk of compound precipitation or non-specific binding artifacts that commonly affect higher-logP analogs.

Quote Request

Request a Quote for 4-((4-(Phenylsulfonyl)piperidin-1-yl)sulfonyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.